1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a trifluoropropoxy group
Preparation Methods
The synthesis of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with similar compounds such as:
1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine: This compound has an amine group at the 4-position of the pyrazole ring, which can alter its reactivity and biological activity.
Methyl 3,3,3-trifluoropropionate: This compound lacks the pyrazole ring but contains the trifluoropropoxy group, making it useful for different applications
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-4-2-7(12-13)6-14-5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNQGUPUJAESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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